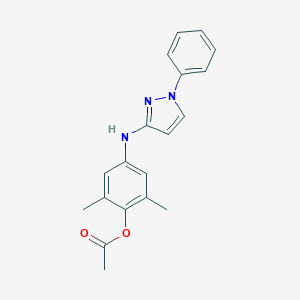

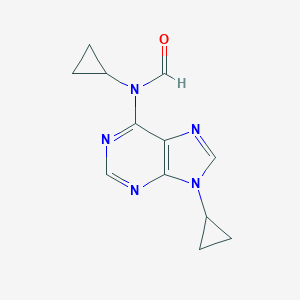

3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene

Overview

Description

Thiophene derivatives, particularly those with elongated alkyl chains and quaterthiophene cores, are of significant interest in materials science due to their potential applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their synthesis, molecular structure, and properties are crucial for tailoring their electronic and physicochemical characteristics for specific applications.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves coupling reactions, such as Stille or Suzuki coupling, enabling the formation of extended π-conjugated systems. These methods allow for precise control over the molecular structure, leading to materials with desirable electronic properties. The synthesis of quaterthiophene derivatives can be optimized to incorporate didodecyl side chains, enhancing solubility and processability (Ruirui Yue & Jingkun Xu, 2012).

Scientific Research Applications

Synthesis and Polymerization : The synthesis of well-defined poly(3,3‴-didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene) from direct heteroarylation polymerization is reported. This method leads to selective thiophene–thiophene couplings and affects the supramolecular organization of the material (Bura, Morin, & Leclerc, 2015).

Electrochemical Doping Process : A study comparing the electrochemical doping processes in polydidodecylterthiophenes reveals the influence of substituent positions on optical, magnetic, and electrical transport properties (Dini et al., 1999).

Organic Photovoltaics (OPV) : Blends of regio-regular poly(3,3‴-didodecyl quaterthiophene) with PC70BM were investigated for OPV applications, achieving power conversion efficiencies of 1.4% (Vemulamada, Hao, Kietzke, & Sellinger, 2008).

Charge Transport and Molecular Dynamics : Simulations of molecular ordering and charge-transport in oligo-didodecylquaterthiophenes reveal insights into the electronic properties and morphologies of these materials, important for applications in thin-film transistors (Yavuz, Zhang, Briseno, & Houk, 2015).

Field-Effect Transistors (FETs) : Studies on carbonyl-functionalized quaterthiophenes show potential for high mobility N-channel semiconductors and ambipolar transport in organic FETs (Letizia et al., 2005), (Yoon, Dibenedetto, Facchetti, & Marks, 2005).

Optical Properties and Photovoltaics : Research on the effects of selenophene substitution in polyquaterthiophene-based solar cells shows enhanced photovoltaic efficiency, indicating the potential of thiophene-based polymeric semiconductors for OSCs (Chung et al., 2010).

Liquid-Crystalline Properties for OFETs : The liquid-crystalline properties of poly(3,3'''-didodecyl-quaterthiophene) have been optimized for high-performance OFET applications, with a focus on crystal nanofibrils and pi-conjugated structures (Jang & Yang, 2012).

Mechanism of Action

Target of Action

The primary target of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the semiconducting oligomer . This compound is used as a monomer to prepare poly (3,3’‘’-dialkyl-quaterthiophene) polymers (PQTs) .

Mode of Action

The compound interacts with its target by polymerization . It is used as a monomer to prepare PQTs, which are semiconducting polymers .

Biochemical Pathways

The compound affects the polymerization pathway . The resulting PQTs are used in the field of organic electronics .

Result of Action

The polymerization of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene results in the formation of PQTs . These polymers have semiconducting properties and are used in the field of organic electronics .

Action Environment

The action of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by environmental factors such as the presence of a catalyst and the temperature . For example, the presence of Herrmann–Beller catalyst and P(o-NMe2Ph)3 can lead to selective thiophene–thiophene couplings .

Safety and Hazards

properties

IUPAC Name |

2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-31-41-39(33)37-27-25-35(43-37)36-26-28-38(44-36)40-34(30-32-42-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUNDTRLGXGTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

682763-35-5 | |

| Record name | 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, 3,3′′′-didodecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682763-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20327781 | |

| Record name | NSC686347 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162151-09-9 | |

| Record name | NSC686347 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, particularly its side chains, influence its performance in organic electronic devices?

A1: Research indicates that the didodecyl side chains in this compound play a crucial role in its self-assembly and charge transport properties. A study comparing various polythiophenes, including poly(3,3'''-didodecyl[2,2′:5′,2′′:5′′,2′′′‐quaterthiophene]‐5,5′′′‐diyl) (PQT), found that side chain length and density affect the maximum carrier mobility and hysteresis observed in electrolyte-gated transistors (EGTs). [] PQT, with its reduced side chain density, exhibited higher hole mobility but also showed larger hysteresis compared to poly(3-alkylthiophenes) with longer alkyl side chains. This suggests that while the bulky didodecyl groups may hinder efficient packing, they also contribute to enhanced charge transport, likely due to reduced intermolecular interactions.

Q2: What synthetic challenges exist in producing defect-free this compound, and how can these be addressed?

A2: Synthesizing defect-free this compound polymers using direct heteroarylation polymerization (DHAP) presents a significant challenge due to potential side reactions leading to branching defects. [] These defects can negatively impact the material's optoelectronic properties and performance in devices. Research has shown that achieving high selectivity in the coupling reaction is crucial for minimizing these defects. Utilizing a specific catalyst system, such as the Herrmann–Beller catalyst with P(o-NMe2Ph)3 ligand, enables selective thiophene-thiophene couplings at the desired α-positions, minimizing the formation of undesirable β-branching. [] This control over the polymerization process is essential for obtaining well-defined polymers with improved optoelectronic properties.

Q3: Are there analytical techniques available to monitor the quality and purity of synthesized this compound?

A3: Yes, various analytical techniques can assess the quality and purity of synthesized this compound. Solid-state optical and thermal measurements, like UV-Vis spectroscopy and differential scanning calorimetry (DSC), can reveal the presence of even minor molecular defects, such as β-branching, by detecting changes in the material's absorption spectrum and thermal transitions. [] Additionally, techniques like gel permeation chromatography (GPC) can determine the molecular weight distribution of the synthesized polymer, providing insights into the polymerization process's efficiency and the presence of any undesired oligomers or byproducts. Combining these analytical tools ensures the production of high-quality this compound suitable for advanced applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)

![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)